

In-Depth Spectroscopic Analysis of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetraammineplatinum(II) chloride hydrate

Cat. No.: B079890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **tetraammineplatinum(II) chloride hydrate**, a coordination complex of significant interest in catalysis and as a precursor in the synthesis of platinum-based materials and therapeutics. This document details the experimental protocols and summarizes the key spectroscopic data obtained from Infrared (IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography, to facilitate its characterization and application in research and development.

Molecular Structure and Properties

Tetraammineplatinum(II) chloride hydrate, with the chemical formula $[\text{Pt}(\text{NH}_3)_4]\text{Cl}_2 \cdot \text{H}_2\text{O}$, consists of a central platinum(II) ion coordinated to four ammonia ligands in a square planar geometry. The complex cation, $[\text{Pt}(\text{NH}_3)_4]^{2+}$, is associated with two chloride anions and one molecule of water of hydration.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from various spectroscopic techniques for **tetraammineplatinum(II) chloride hydrate** and its closely related analogues.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference Compound
N-H Stretch	~3272	Strong	--INVALID-LINK--2
Asymmetric NH ₃			
Deformation (δ _a (HNH))	~1586	Medium	--INVALID-LINK--2
Symmetric NH ₃			
Deformation (δ _s (HNH))	~1384	Strong	--INVALID-LINK--2
NH ₃ Rocking (ρ(NH ₃))	~857	Medium	--INVALID-LINK--2
Pt-N Stretch (ν(Pt-N))	~508	Medium	--INVALID-LINK--2

Table 2: Raman Spectroscopy Data

No specific Raman spectral data for solid **tetraammineplatinum(II) chloride hydrate** was found in the reviewed literature. The following data is for gaseous ammonia and can be used as a general reference for the vibrational modes of the ammine ligands.

Vibrational Mode	Wavenumber (cm ⁻¹)	Reference Compound
Symmetric N-H Stretch	967	NH ₃ (gas)[1]
Asymmetric N-H Stretch	934	NH ₃ (gas)[1]

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of aqueous [Pt(NH₃)₄]Cl₂ shows weak d-d transitions characteristic of square planar d⁸ complexes. Specific molar absorptivity values are not widely reported.

Transition	Approximate λ_{\max} (nm)	Molar Absorptivity (ϵ , $M^{-1}cm^{-1}$)
d-d transitions	300 - 360	Weak ($\epsilon \approx 30-170$)[2]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Reference Compound
1H (NH ₃)	4.07	-	--INVALID-LINK-- in DMSO
^{195}Pt	Wide range, sensitive to ligands	-	General for Pt(II) complexes

Table 5: X-ray Crystallography Data

Data for the closely related tetraammineplatinum(II) dichloride ammonia tetrasolvate, $[Pt(NH_3)_4]Cl_2 \cdot 4NH_3$.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.6641(2)
b (Å)	10.1601(3)
c (Å)	8.7797(2)
β (°)	100.975(3)
V (Å ³)	671.15(3)
Z	2
Pt-N Bond Lengths (Å)	2.0471(16), 2.0519(15)
N-Pt-N Angles (°)	89.24(6), 90.76(6)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **tetraammineplatinum(II) chloride hydrate** are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the complex.

Methodology:

- Sample Preparation: Prepare a solid sample as a KBr pellet. Mix approximately 1-2 mg of the finely ground sample with 150-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Data Analysis: Identify and assign the absorption bands corresponding to the vibrational modes of the ammine ligands (N-H stretching, bending, and rocking) and the platinum-nitrogen bond (Pt-N stretching).

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.

Methodology:

- Sample Preparation: The solid sample can be analyzed directly. A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera).
- Data Acquisition:
 - Focus the laser beam onto the sample.
 - Collect the scattered light and disperse it using a grating.
 - Record the Raman spectrum, typically in the range of 100-4000 cm^{-1} .
 - Optimize acquisition parameters such as laser power and exposure time to obtain a good signal-to-noise ratio while avoiding sample degradation.

- Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the complex. Pay close attention to the Pt-N stretching and N-H vibrational modes.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the complex, particularly the d-d transitions of the platinum(II) center.

Methodology:

- Sample Preparation: Prepare a solution of the complex in a suitable solvent, typically deionized water, of a known concentration.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a matched pair of cuvettes (typically 1 cm path length), one for the solvent (reference) and one for the sample solution.
 - Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

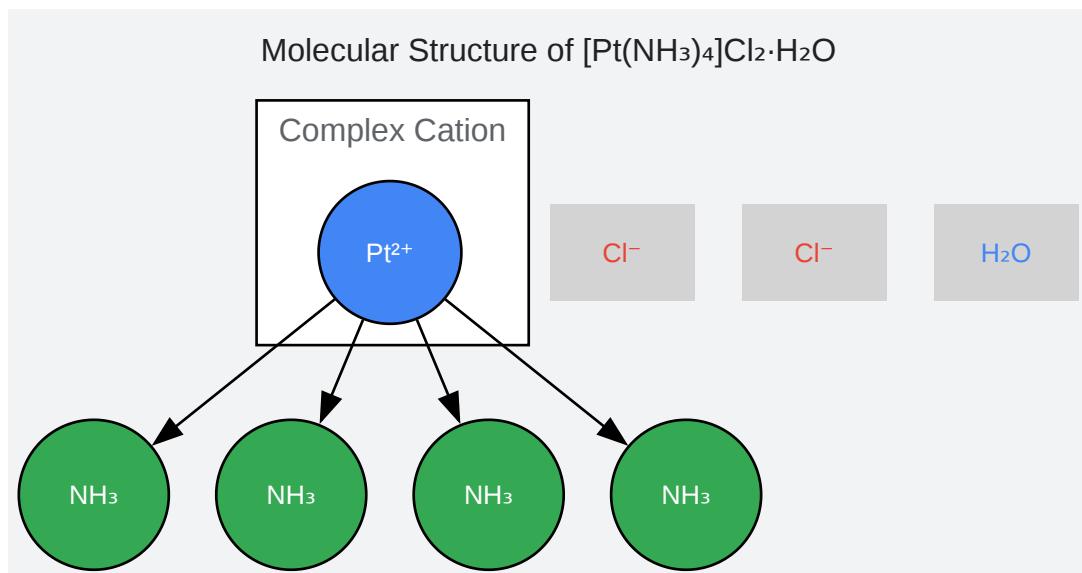
Objective: To probe the chemical environment of the ammine protons and the platinum nucleus.

Methodology:

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H and ¹⁹⁵Pt nuclei.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum to observe the chemical shift of the ammine protons.

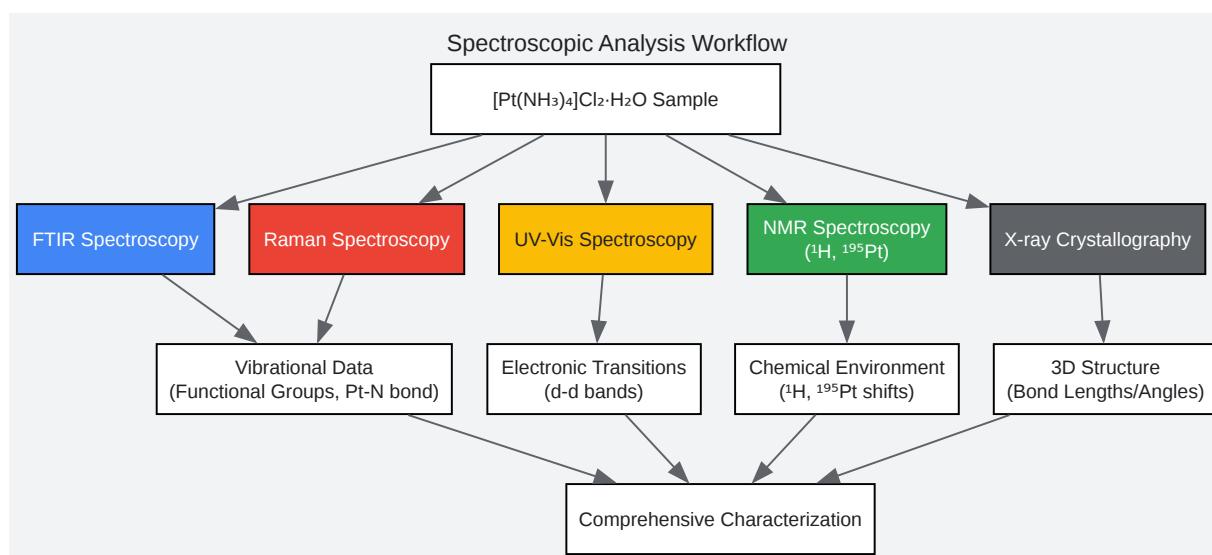
- For ^{195}Pt NMR, a wider spectral width is required due to the large chemical shift range of platinum.
- Data Analysis: Determine the chemical shifts (δ) relative to a standard (e.g., TMS for ^1H). Analyze coupling constants (J), if observed, to deduce structural information.

X-ray Crystallography


Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Methodology:

- Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution of the complex.
- Instrumentation: A single-crystal X-ray diffractometer.
- Data Collection:
 - Mount a single crystal on the diffractometer.
 - Irradiate the crystal with a monochromatic X-ray beam.
 - Collect the diffraction data as a series of reflections at various crystal orientations.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.


Visualizations

The following diagrams illustrate the molecular structure and the general workflow for the spectroscopic analysis of **tetraammineplatinum(II) chloride hydrate**.

[Click to download full resolution via product page](#)

Caption: Molecular structure of the $[\text{Pt}(\text{NH}_3)_4]^{2+}$ complex cation.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079890#spectroscopic-analysis-of-tetraammineplatinum-ii-chloride-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com